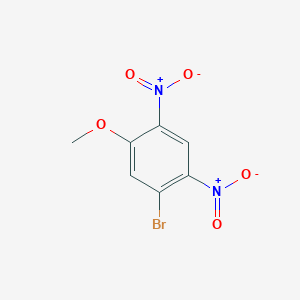

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

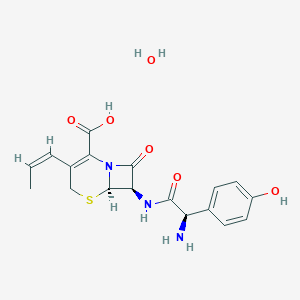

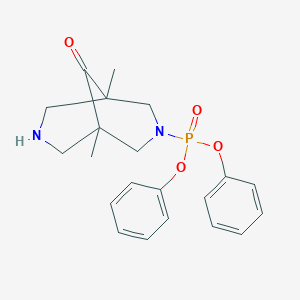

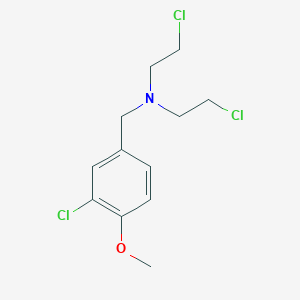

“N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is a chemical compound with the linear formula C13H8ClN3O5 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H8ClN3O5 . The molecular weight of this compound is 321.679 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 321.679 . For a similar compound, “2-Chloro-N-(4-nitrophenyl)acetamide”, the molecular weight is 214.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación

Atmospheric Chemistry of Nitrophenols

- Atmospheric Occurrence and Sources : Nitrophenols, such as 2-nitrophenol and 4-nitrophenol, are present in the atmosphere, originating from combustion processes, hydrolysis of pesticides, and secondary formation. The atmospheric nitration of phenol, a process related to the behavior of compounds like N-(4-chloro-2-nitrophenyl)-3-oxobutanamide, can occur in both gas and liquid phases, contributing to environmental nitrophenol levels. This process involves reactions with various nitrogen oxides and is influenced by daytime and nighttime atmospheric conditions (Harrison et al., 2005).

Water Treatment and Environmental Remediation

- Nitrosamines in Water : The presence of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology and their formation as disinfection by-products (DBPs) in chloraminated waters highlight the significance of studying compounds with nitro groups for addressing water treatment challenges. Research into nitrosamines offers insights into the behavior of nitro compounds in water, including their formation mechanisms and removal strategies (Nawrocki & Andrzejewski, 2011).

Analytical Chemistry and Material Science

- Photosensitive Protecting Groups : The application of nitrophenyl compounds in synthetic chemistry, particularly as photosensitive protecting groups, exemplifies the functional versatility of nitro compounds. These groups are instrumental in protecting reactive sites during chemical syntheses, showcasing the utility of nitrophenyl derivatives in developing sensitive and selective synthetic strategies (Amit et al., 1974).

Greenhouse Gas Emissions from Aquaculture

- Nitrous Oxide Emissions : The study of nitrous oxide (N2O) emissions from aquaculture systems underscores the environmental impact of nitrogen-containing compounds. N2O, a potent greenhouse gas, is produced during microbial nitrification and denitrification processes, which are prevalent in aquaculture. This research area highlights the environmental relevance of understanding nitrogen cycling and its relation to nitro compounds (Hu et al., 2012).

Propiedades

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-8-3-2-7(11)5-9(8)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMIREBDPKVUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385182 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34797-69-8 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)